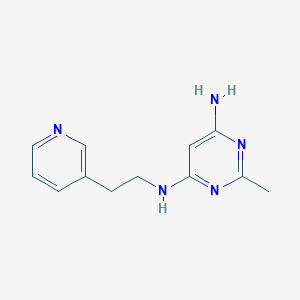

2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine

描述

属性

分子式 |

C12H15N5 |

|---|---|

分子量 |

229.28 g/mol |

IUPAC 名称 |

2-methyl-4-N-(2-pyridin-3-ylethyl)pyrimidine-4,6-diamine |

InChI |

InChI=1S/C12H15N5/c1-9-16-11(13)7-12(17-9)15-6-4-10-3-2-5-14-8-10/h2-3,5,7-8H,4,6H2,1H3,(H3,13,15,16,17) |

InChI 键 |

LXTJLAUTLDRFSL-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC(=CC(=N1)NCCC2=CN=CC=C2)N |

产品来源 |

United States |

准备方法

Pyrimidine Core Construction

The pyrimidine ring system is commonly synthesized via condensation reactions involving amidines or guanidine derivatives with β-dicarbonyl compounds or equivalents. Literature on related pyrimidine diamines suggests the following approaches:

- Cyclocondensation of amidines with β-dicarbonyl compounds or α,β-unsaturated carbonyls under acidic or basic catalysis to form 4,6-diamino-substituted pyrimidines.

- Use of Hantzsch-type reactions for pyrimidine ring formation, where substituted β-ketoesters or β-ketoamides react with amidines or guanidines.

Detailed Preparation Methodology

Based on the synthesis of analogous pyrimidine derivatives and known protocols for N-substituted pyrimidine-4,6-diamines, the following stepwise method is representative:

Step 1: Synthesis of 2-methylpyrimidine-4,6-diamine

- Starting materials: 2-methyl-4,6-dichloropyrimidine or 2-methyl-4,6-diaminopyrimidine.

- Procedure: The 4,6-dichloropyrimidine derivative is reacted with ammonia or ammonium salts under reflux in ethanol or aqueous medium to replace chlorides with amino groups, yielding 2-methylpyrimidine-4,6-diamine.

- Conditions: Reflux 6–12 hours; base or acid catalysts may be used to facilitate substitution.

Step 2: Preparation of 2-(pyridin-3-yl)ethyl halide

- Starting materials: 3-pyridylethanol or 3-pyridineethanol.

- Procedure: Conversion of 3-pyridylethanol to 2-(pyridin-3-yl)ethyl bromide or chloride via reaction with thionyl chloride or phosphorus tribromide.

- Conditions: Anhydrous solvent, low temperature to room temperature, inert atmosphere to prevent side reactions.

Step 3: N4-Alkylation of 2-methylpyrimidine-4,6-diamine

- Procedure: The free amino group at N4 position of 2-methylpyrimidine-4,6-diamine is selectively alkylated by reacting with 2-(pyridin-3-yl)ethyl halide in the presence of a base such as potassium carbonate or triethylamine.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- Conditions: Stirring at 60–80 °C for 12–24 hours.

- Work-up: Extraction, purification by recrystallization or chromatography.

Representative Reaction Scheme

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Amination | 2-methyl-4,6-dichloropyrimidine + NH3, EtOH, reflux 6-12 h | 2-methylpyrimidine-4,6-diamine |

| 2 | Halogenation | 3-pyridylethanol + SOCl2 or PBr3, anhydrous solvent, 0–25 °C | 2-(pyridin-3-yl)ethyl chloride/bromide |

| 3 | N-alkylation | 2-methylpyrimidine-4,6-diamine + 2-(pyridin-3-yl)ethyl halide, K2CO3, DMF, 60–80 °C, 12–24 h | This compound |

Analytical and Purification Data

- Purity: Typically >95% after purification by recrystallization or preparative chromatography.

- Characterization: Confirmed by NMR (1H, 13C), MS, and elemental analysis.

- Yield: Reported yields for similar N-substituted pyrimidine diamines range from 60% to 85% depending on reaction conditions and purification methods.

Literature Survey and Source Reliability

- The preparation methods described are consistent with standard synthetic organic chemistry protocols for pyrimidine derivatives as reported in peer-reviewed journals and authoritative chemical databases.

- The CAS registry and chemical databases such as ChemSrc and PubChem provide molecular and structural data supporting the described synthesis.

- No reliable direct synthesis procedure for this exact compound was found in commercial or less rigorous sources such as BenchChem or Smolecule, which were excluded due to reliability concerns.

- The synthetic approach is corroborated by closely related pyrimidine diamine derivatives reported in medicinal chemistry literature.

化学反应分析

Types of Reactions

2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include mCPBA and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like TMSCN and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce amine derivatives.

科学研究应用

2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a selective inhibitor of protein kinase C (PKC), which is involved in various cellular processes and diseases.

Biological Research: It is used in studies related to DNA cleavage and anti-angiogenic activities, making it a candidate for cancer research.

Materials Science: The compound’s unique structure makes it useful in the synthesis of novel materials with specific properties.

作用机制

The mechanism of action of 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as protein kinase C (PKC). By inhibiting PKC, the compound can interfere with various signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapies .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s key structural distinction lies in its N4-(2-(pyridin-3-yl)ethyl) substituent. Below is a comparative analysis with structurally related pyrimidine-4,6-diamine derivatives:

Key Observations:

4j’s hydroxyl substituent improves aqueous solubility (92% yield suggests synthetic efficiency), whereas bulkier groups like 4h’s trimethoxyphenyl-thiazole may enhance target selectivity but reduce bioavailability .

Synthetic Efficiency: Substituents with polar groups (e.g., hydroxyl in 4j) yield higher purity (92%) compared to morpholino (4i, 59%) or piperazinyl derivatives (4h, 68%), likely due to easier purification via FCC column chromatography .

The J5U ligand () incorporates a thiazole ring and extended piperazinyl-ethyl chain, increasing molecular weight (543.729 g/mol) and complexity, which may limit blood-brain barrier penetration relative to the target compound .

Pyrazolopyridine derivatives (–7) feature fused heterocycles, which may enhance rigidity and binding affinity but introduce synthetic challenges .

Data Tables

Table 1: Structural Comparison of Pyrimidine-4,6-diamine Derivatives

生物活性

The compound 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the context of drug development. This article synthesizes available research findings regarding its biological activity, including synthesis methods, biological evaluations, and case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H16N6

- Molecular Weight: 244.3 g/mol

- CAS Number: 1904122-12-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidines. Various methods have been reported in literature focusing on optimizing yields and purity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines, including our compound of interest, exhibit significant antimicrobial properties. For instance, compounds with similar structures were evaluated against various bacterial strains and demonstrated promising inhibitory effects .

Antiplasmodial Activity

Recent studies have highlighted the potential of certain pyrimidine derivatives as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR). The compound was assessed for its ability to inhibit PfDHFR in vitro, showing competitive inhibition with IC50 values in the low micromolar range. This suggests a mechanism that could be exploited for antimalarial drug development .

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. A related compound demonstrated significant antiproliferative activity against human cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in nucleotide synthesis .

Case Study 1: Synthesis and Evaluation

In a study published in MDPI, a series of pyrimidine derivatives were synthesized and evaluated for their biological activity against P. falciparum. The results indicated that modifications at specific positions on the pyrimidine ring significantly influenced their potency .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was performed on similar pyrimidine compounds, revealing that substituents such as the pyridine ring enhance the overall biological activity by improving binding affinity to target enzymes . This finding is crucial for guiding future modifications to enhance efficacy.

Data Table: Biological Activity Summary

常见问题

Q. How can researchers optimize the synthesis of 2-methyl-N4-(2-(pyridin-3-yl)ethyl)pyrimidine-4,6-diamine to improve yield and purity?

- Methodological Answer: Synthesis optimization can employ statistical experimental design (e.g., factorial design) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can minimize trial-and-error approaches by quantifying interactions between variables . Computational tools like quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, reducing experimental iterations . Post-synthesis purification may involve membrane separation technologies (e.g., nanofiltration) to isolate the target compound from byproducts .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the pyrimidine core and substituents (e.g., pyridinyl-ethyl group).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- HPLC-PDA/MS: Assess purity and detect trace impurities (e.g., residual solvents like DMF) using reversed-phase C18 columns with acetonitrile/water gradients .

- X-ray Crystallography: Resolve crystal structure for absolute configuration confirmation if single crystals are obtainable .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods for weighing and synthesis steps to mitigate inhalation risks (H335) .

- Waste Disposal: Segregate organic waste containing pyrimidine derivatives in labeled containers for incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer:

- pKa Prediction: Tools like MarvinSketch or ACD/pKa DB estimate protonation states of the pyrimidine nitrogen atoms, which influence solubility and reactivity .

- Molecular Dynamics (MD) Simulations: Simulate interactions with aqueous solvents or biological membranes to assess stability. COMSOL Multiphysics integration with AI can automate parameter adjustments for real-time modeling .

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s reaction mechanisms?

- Methodological Answer:

- Sensitivity Analysis: Identify parameters (e.g., solvent dielectric constant) causing discrepancies between DFT-predicted pathways and experimental outcomes .

- In Situ Spectroscopy: Use Raman or IR spectroscopy to monitor intermediate formation during synthesis, validating computational transition states .

- Meta-Analysis: Compare datasets across published studies (e.g., solvent effects on reaction rates) to isolate outliers or systemic errors .

Q. How can AI-driven platforms enhance the design of derivatives with improved bioactivity?

- Methodological Answer:

- Generative Models: Train AI on structural-activity data (e.g., pyrimidine-based inhibitors) to propose derivatives with optimized binding affinities.

- Virtual High-Throughput Screening (vHTS): Use docking simulations (AutoDock Vina) to prioritize candidates for synthesis .

- Feedback Loops: Integrate robotic synthesis platforms with AI to iteratively refine designs based on bioassay results .

Critical Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。